molecular formula C18H17NO3 B2562855 N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 786674-49-5

N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2562855
CAS No.: 786674-49-5
M. Wt: 295.338
InChI Key: PRVWYIAKBFHNID-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a benzopyran ring fused with a carboxamide group and a dimethylphenyl substituent

Mechanism of Action

Target of Action

The primary target of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is the alpha-adrenergic system and the octopamine receptors in the central nervous system . These targets play a crucial role in the regulation of various physiological processes, including neurotransmission and the modulation of immune responses .

Mode of Action

This compound acts as an agonist of the alpha-adrenergic system . It interacts with the octopamine receptors in the central nervous system, leading to the inhibition of monoamine oxidases and prostaglandin synthesis . This interaction results in overexcitation, which can lead to paralysis and death in insects .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The inhibition of monoamine oxidases disrupts the breakdown of monoamine neurotransmitters, leading to an increase in their levels . The inhibition of prostaglandin synthesis affects the production of these lipid compounds, which have diverse hormone-like effects in animals .

Pharmacokinetics

It is known that most animal species, including humans, can metabolize the compound rapidly to form six metabolites during biotransformation . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action include overexcitation, which can lead to paralysis and death in insects . In mammals, the compound is less harmful and is used as an insecticide against mite- or tick-infestation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s effectiveness can be affected by the pH of the environment . Under less acidic conditions (pH 3–6), mainly N-(2,4-dimethylphenyl)-N ′-methylformamidine and already amounts of 2,4-dimethylphenylformamide occur .

Biochemical Analysis

Biochemical Properties

It is known that the compound is a metabolite of the pesticide amitraz . It is formed via hydrolysis, indicating that it may interact with enzymes involved in hydrolytic reactions .

Cellular Effects

The cellular effects of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide are currently unknown. Given its structural similarity to amitraz, it may share some of its effects. Amitraz and its metabolites are known to be potent neurotoxicants, suggesting that this compound could potentially influence cell function in the nervous system .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Given its formation from amitraz, it may share some of its parent compound’s mechanisms. Amitraz is known to interact with a variety of receptors, including G protein-coupled receptors, which could potentially be a target for this compound .

Temporal Effects in Laboratory Settings

Studies on amitraz suggest that its metabolites can persist for a significant amount of time .

Metabolic Pathways

This compound is a metabolite of amitraz, and is formed via hydrolysis . This suggests that it may be involved in metabolic pathways related to the breakdown of amitraz.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multiple steps, starting with the preparation of the benzopyran ring One common method is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the dimethylphenyl group or the benzopyran ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylphenyl)-N’-methylformamidine
  • 2,4-dimethylformanilide

Uniqueness

N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide stands out due to its unique combination of a benzopyran ring and a carboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-11-7-8-15(12(2)9-11)19-17(20)16-10-13-5-3-4-6-14(13)18(21)22-16/h3-9,16H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVWYIAKBFHNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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